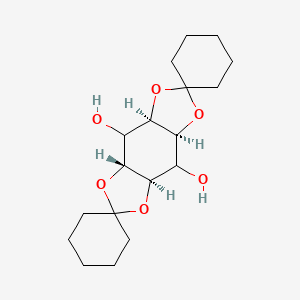

1,2:4,5-Biscyclohexylidene D-myo-Inositol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2:4,5-Biscyclohexylidene D-myo-Inositol, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₈O₆ and its molecular weight is 340.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Management of Polycystic Ovary Syndrome (PCOS)

Research indicates that inositols, including Myo-inositol and D-chiro-inositol, are beneficial in improving metabolic, hormonal, and reproductive aspects of PCOS. Their combination, in a physiological ratio of 40:1, could represent an essential therapeutic strategy for PCOS patients, enhancing metabolic health and fertility outcomes (Gateva, Unfer, & Kamenov, 2018; Sortino, Salomone, Carruba, & Drago, 2017).

Gestational Diabetes Mellitus (GDM) Prevention and Treatment

Myo-inositol has shown efficacy in preventing and treating GDM, suggesting a potential for broader application in managing pregnancy-related glucose metabolism disorders. However, more extensive research is needed to confirm these findings (Gateva, Unfer, & Kamenov, 2018).

Insulin Resistance and Metabolic Health

Inositols play a significant role in insulin signal transduction, offering a promising avenue for treating insulin resistance and associated metabolic disorders. Their therapeutic potential extends beyond PCOS, potentially benefiting conditions like obesity and type 2 diabetes mellitus (Swora et al., 2022).

Male Infertility

Recent studies have begun exploring the effects of inositols on male fertility, particularly focusing on sperm quality and function. While the benefit of inositols for female infertility, particularly in the context of PCOS, is well-recognized, their role in treating male infertility remains a subject for further research (Condorelli et al., 2022).

Mechanism of Action

Target of Action

The primary target of 1,2:4,5-Biscyclohexylidene D-myo-Inositol is the process of protein glycosylation . This compound can be used as a sugar in protein glycosylation, which is a critical process in cellular function and intercellular communication .

Mode of Action

This compound interacts with its targets by acting as an initiator for polysaccharide synthesis .

Biochemical Pathways

The compound affects the biochemical pathway of protein glycosylation . This process involves the addition of oligosaccharides to proteins, which can alter their stability, localization, and function. The compound’s role as a sugar in this process suggests it may influence these downstream effects .

Pharmacokinetics

As a sugar used in protein glycosylation, it is likely to be metabolized in the body’s usual carbohydrate pathways .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in protein glycosylation . By acting as a sugar in this process, it can influence the function and localization of glycosylated proteins .

Action Environment

Like other sugars used in biological processes, factors such as ph, temperature, and the presence of specific enzymes could potentially influence its action .

Properties

InChI |

InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2/t11?,12?,13-,14-,15-,16+/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLFYCLESOMKAW-HWZZAJBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@H](O2)C([C@@H]4[C@@H](C3O)OC5(O4)CCCCC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)

![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)